

physical and chemical properties of Ethanol-17O

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Physical and Chemical Properties of Ethanol-170

Introduction

Ethanol-170 (CH₃CH₂¹⁷OH) is a stable, isotopically labeled form of ethanol where the common ¹⁶O atom in the hydroxyl group is replaced by the oxygen-17 isotope. While sharing the fundamental chemical reactivity of standard ethanol, the presence of the NMR-active ¹⁷O nucleus makes it an invaluable tool for researchers, scientists, and drug development professionals. This guide provides a detailed overview of its physical, chemical, and spectroscopic properties, with a focus on its applications in mechanistic studies, structural elucidation, and metabolic tracking. The unique nuclear properties of ¹⁷O allow for direct probing of the local chemical environment of the oxygen atom, offering insights unattainable with unlabeled ethanol.

Physical Properties of Ethanol-170

The substitution of ¹⁶O with ¹⁷O results in a slight increase in molecular weight but has a minimal effect on the bulk physical properties of the molecule. Therefore, the physical properties of **Ethanol-17O** are very similar to those of natural abundance ethanol.

Table 1: Physical Properties of Ethanol



Property	Value
Molecular Formula	C ₂ H ₅ ¹⁷ OH
Molecular Weight	47.07 g/mol
Appearance	Clear, colorless liquid[1][2]
Odor	Characteristic vinous odor[2]
Boiling Point	~78 °C[3]
Melting Point	~-114 °C[3]
Density	~0.789 g/cm³ at 20 °C
Solubility	Miscible with water[1][3]

 $| pH | \sim 7.00$ (in aqueous solution)[4] |

Isotopic Effects on Physical Properties:

While bulk properties like boiling and melting points remain largely unchanged, the increased mass of the ¹⁷O isotope can lead to subtle physical differences known as vapor pressure isotope effects (VPIE). Generally, heavier isotopologues exhibit slightly lower vapor pressures at a given temperature.[5][6] This difference is due to changes in the vibrational frequencies of the molecule that affect the intermolecular forces.

Chemical Properties and Reactivity

The chemical reactivity of **Ethanol-17O** is identical to that of standard ethanol. The ¹⁷O label, however, serves as a powerful tracer to elucidate reaction mechanisms.

 Combustion: Ethanol-17O undergoes complete combustion to produce carbon dioxide and ¹⁷O-labeled water.[3][4] This can be useful in tracing oxygen pathways in combustion studies.

$$\circ$$
 C₂H₅¹⁷OH + 3 O₂ \rightarrow 2 CO₂ + 3 H₂¹⁷O



- Oxidation: Oxidation of Ethanol-17O with oxidizing agents like acidified potassium dichromate yields acetaldehyde and then acetic acid, with the ¹⁷O label retained on the carbonyl group.[3]
- Dehydration: Acid-catalyzed dehydration of **Ethanol-17O** at high temperatures (e.g., 170°C with concentrated sulfuric acid) produces ethene and H₂¹⁷O.[3] This allows for unambiguous tracking of the hydroxyl oxygen.
- Esterification: In the Fischer esterification reaction with a carboxylic acid (RCOOH), the ¹⁷O label can definitively prove that the oxygen atom in the water by-product comes from the carboxylic acid, while the ¹⁷O from the alcohol is incorporated into the ester.[3][4]
 - RCOOH + CH₃CH₂¹⁷OH ⇒ RCO¹⁷CH₂CH₃ + H₂O
- Reaction with Active Metals: Ethanol-17O reacts with active metals like sodium to form sodium ethoxide, liberating hydrogen gas.[4] The ¹⁷O remains in the ethoxide ion.
 - o 2 CH₃CH₂1⁷OH + 2 Na → 2 CH₃CH₂1⁷ONa + H₂

Spectroscopic Properties

The primary advantage of using **Ethanol-17O** lies in its unique spectroscopic signatures, particularly in ¹⁷O NMR.

¹⁷O Nuclear Magnetic Resonance (NMR) Spectroscopy

Oxygen-17 is the only naturally occurring oxygen isotope with a nuclear spin (I = 5/2) that is NMR-active.[7][8] Its low natural abundance (0.037%) and quadrupolar nature present challenges, often resulting in broad signals.[7][8] However, ¹⁷O NMR is highly sensitive to the local electronic environment, with a chemical shift range spanning over 1600 ppm.[7] For enriched **Ethanol-17O**, the hydroxyl oxygen resonance provides direct information about hydrogen bonding and other intermolecular interactions.

Table 2: 17O NMR Data for Ethanol-17O



Parameter	Description
Nucleus	¹⁷ O
Spin (I)	5/2
Natural Abundance	0.037%[7][8]

| Chemical Shift (δ) | The chemical shift of the hydroxyl group in ethanol is sensitive to solvent and concentration but typically appears in the range of -5 to 10 ppm relative to H₂O. |

Infrared (IR) Spectroscopy

The IR spectrum of **Ethanol-17O** is very similar to that of standard ethanol, characterized by a strong, broad O-H stretching band and C-O stretching bands.[9][10] The primary difference is a shift in the C-¹⁷O stretching frequency to a lower wavenumber compared to the C-¹⁶O stretch, due to the increased reduced mass of the bond.

Table 3: Key IR Absorption Bands for Ethanol

Vibration	Wavenumber (cm ⁻¹) for ¹⁶ O-Ethanol	Expected Shift for ¹⁷ O- Ethanol
O-H Stretch (H-bonded)	3200-3500 (Broad)[10]	Minimal change
C-H Stretch	~2900-3000	No change

| C-O Stretch | 1050-1260[10] | Shift to a slightly lower wavenumber |

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M⁺) for **Ethanol-17O** appears at an m/z (mass-to-charge ratio) of 47, whereas standard ethanol is at m/z 46.[11] This one-mass-unit shift allows for clear differentiation. Furthermore, any fragment ions that retain the ¹⁷O-labeled hydroxyl group will also be shifted by +1 m/z, providing a powerful tool for studying fragmentation pathways.[11]

Table 4: Key Mass Spectrometry Fragments



Fragment	m/z (¹6O-Ethanol)	m/z (¹ ⁷ O-Ethanol)
[CH₃CH2OH]+ (Molecular Ion)	46	47
[CH ₂ OH] ⁺ (Loss of CH ₃)	31	31

| [CH₃CH₂O]⁺ (Loss of H) | 45 | 46 |

Experimental Protocols Synthesis of Ethanol-170

A common method for the synthesis of **Ethanol-17O** is the hydrolysis of an ethyl substrate with 17 O-enriched water (H_2^{17} O).

- Reactants: Diethyl sulfate ((C₂H₅)₂SO₄) and ¹⁷O-labeled water (H₂¹⁷O).
- Procedure: Diethyl sulfate is slowly added to an excess of H₂¹⁷O, often with gentle heating.
 The mixture is stirred until the reaction is complete.
- Reaction: $(C_2H_5)_2SO_4 + 2 H_2^{17}O \rightarrow 2 CH_3CH_2^{17}OH + H_2SO_4$
- Purification: The resulting Ethanol-17O is separated from sulfuric acid and unreacted starting materials by distillation. Anhydrous ethanol can be obtained by using a drying agent.
 [12]

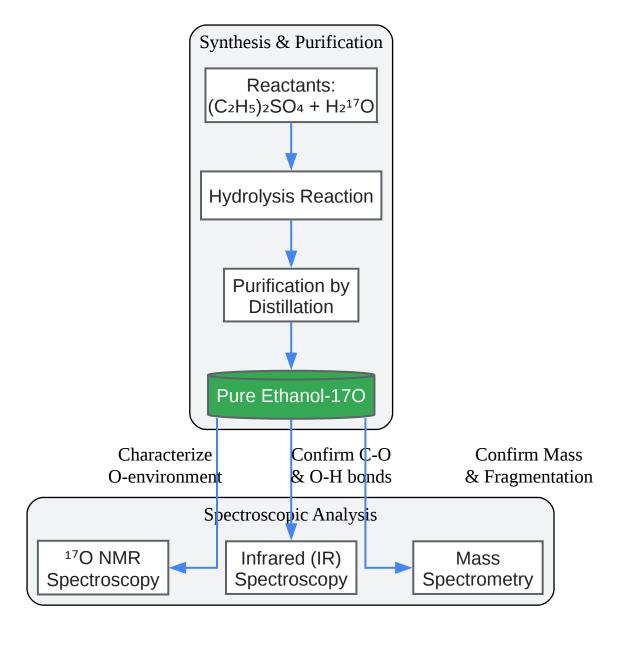
¹⁷O NMR Spectroscopy Protocol

- Sample Preparation: Due to the low sensitivity of ¹⁷O NMR, samples should be as concentrated as possible.[7] For liquid samples like **Ethanol-17O**, running the spectrum neat (undiluted) is ideal. If a solvent is necessary, one free of oxygen atoms (e.g., CCl₄, CDCl₃) should be used.
- Spectrometer Setup: A high-field NMR spectrometer equipped with a broadband probe tuned to the ¹⁷O frequency is required.
- Acquisition Parameters:



- A simple one-pulse experiment is typically sufficient.[7]
- Due to quadrupolar relaxation, the spin-lattice relaxation times (T₁) are very short, allowing for a short relaxation delay (D1) and rapid data acquisition.[13]
- A large number of scans (NS) is usually necessary to achieve an adequate signal-to-noise ratio.[7]
- A wide spectral width should be used to encompass the large chemical shift range of ¹⁷O.

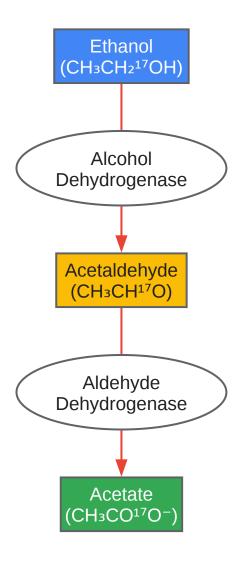
Visualizations





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Caption: Experimental workflow for the synthesis and analysis of **Ethanol-17O**.



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Caption: Metabolic pathway of **Ethanol-17O**, tracking the isotopic label.

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- To cite this document: BenchChem. [physical and chemical properties of Ethanol-170]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1507999#physical-and-chemical-properties-of-ethanol-170]

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